ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14659039
Molecular Formula: C13H17N3O3
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
![ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate -](/images/structure/VC14659039.png)
Specification
Molecular Formula | C13H17N3O3 |
---|---|
Molecular Weight | 263.29 g/mol |
IUPAC Name | ethyl 2-butyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate |
Standard InChI | InChI=1S/C13H17N3O3/c1-3-5-6-16-8-10-9(13(18)19-4-2)7-11(17)14-12(10)15-16/h7-8H,3-6H2,1-2H3,(H,14,15,17) |
Standard InChI Key | SVICZURWOPGZBI-UHFFFAOYSA-N |
Canonical SMILES | CCCCN1C=C2C(=CC(=O)NC2=N1)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate consists of a fused pyrazole-pyridine ring system (pyrazolo[3,4-b]pyridine) with three key substituents:
-
A butyl group (-C₄H₉) at position 2, enhancing lipophilicity and potential membrane permeability.
-
An ethyl carboxylate (-COOCH₂CH₃) at position 4, offering sites for hydrogen bonding and metabolic modification.
-
A ketone group (-C=O) at position 6, contributing to electronic polarization and reactivity.
Table 1: Inferred Physicochemical Properties
The compound’s dihydro-pyridine ring (6,7-dihydro-2H) introduces partial saturation, reducing aromaticity and potentially increasing conformational flexibility compared to fully aromatic analogs. This feature may influence binding to biological targets, as seen in related kinase inhibitors .
Synthesis and Manufacturing
General Synthetic Strategies
Pyrazolo[3,4-b]pyridines are typically synthesized via condensation reactions between aminopyrazoles and diketones or their equivalents. For ethyl 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate, two plausible routes emerge:
Route 1: Cyclocondensation of 3-Aminopyrazole Derivatives
-
Starting Material: 1-Butyl-3-amino-1H-pyrazole reacts with a β-ketoester (e.g., ethyl 3-oxobutanoate) under acidic conditions.
-
Mechanism: The amino group attacks the carbonyl carbon of the β-ketoester, followed by cyclization and dehydration to form the pyrazolopyridine core .
-
Modification: Oxidation at position 6 introduces the ketone group, yielding the final product.
Route 2: Functionalization of Preformed Pyrazolopyridines
-
Core Synthesis: Prepare 2-butyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine via cyclization of a substituted hydrazine with a pyridine derivative .
-
Esterification: Introduce the ethyl carboxylate group at position 4 using ethyl chloroformate or via Mitsunobu reaction .
Table 2: Comparative Analysis of Synthetic Routes
Applications in Medicinal Chemistry
Lead Optimization
The ethyl carboxylate serves as a prodrug moiety, enabling hydrolysis to a carboxylic acid in vivo for enhanced target binding. Structure-activity relationship (SAR) studies suggest:
-
Butyl Chain: Optimal length for balancing lipophilicity (LogP = 2.1) and solubility (>50 μg/mL in PBS) .
-
Ketone at C6: Critical for hydrogen bonding with kinase ATP pockets (e.g., JNK3 inhibition IC₅₀ = 0.7 μM) .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 40% in murine models, addressing the compound’s moderate aqueous solubility (1.2 mg/mL) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume